molecular formula C27H44O B12081288 Cholesta-5,8(14)-dien-3-ol

Cholesta-5,8(14)-dien-3-ol

Cat. No.: B12081288
M. Wt: 384.6 g/mol
InChI Key: DJNCIOAUQVURTQ-UHFFFAOYSA-N
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Description

Cholesta-5,8(14)-dien-3-ol is a sterol compound of interest in biochemical research, particularly in the study of cholesterol biosynthesis pathways. Research sterols like this are valuable tools for investigating enzymatic processes and metabolic regulation in biological systems . As an intermediate in complex sterol pathways, it helps researchers map out the sequence and mechanisms of sterol transformation and metabolism. This product is provided for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product specifications and safety data sheet prior to use. Specific analytical data, such as structural information from NMR or mass spectrometry , and detailed information on its specific enzymatic targets or metabolic role are not currently available in the searched literature.

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNCIOAUQVURTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Enzymatic Regulation of Cholesta 5,8 14 Dien 3 Ol

Placement within Major Cholesterol Biosynthesis Routes

The biosynthesis of cholesterol from lanosterol (B1674476) in mammals proceeds through two main, interconnected pathways: the Bloch pathway and the Kandutsch-Russell pathway. These pathways are distinguished primarily by the timing of the reduction of the double bond in the sterol side chain. Cholesta-5,8(14)-dien-3-ol is situated within this intricate network as a key intermediate.

The Bloch pathway is characterized by the retention of the C24 double bond in the side chain until the final steps of cholesterol synthesis. Following the initial conversion of lanosterol, a series of demethylation and isomerization reactions occur. The formation of a cholesta-dienol structure is a critical part of this process. Specifically, the removal of the 14α-methyl group from a precursor like lanosterol leads to the formation of a Δ8,14-diene system. This positions a compound structurally similar to this compound as an intermediate in this pathway. The subsequent steps in the Bloch pathway involve the reduction of the Δ14 double bond and isomerization of the Δ8 double bond to Δ7, ultimately leading to desmosterol (B1670304) and then cholesterol.

The Kandutsch-Russell pathway is an alternative route where the reduction of the C24 double bond occurs at an earlier stage, starting with 24,25-dihydrolanosterol. While the primary intermediates in this pathway have a saturated side chain, the core enzymatic reactions involving the sterol nucleus, such as demethylation and isomerization, are similar to those in the Bloch pathway. Therefore, a sterol with the this compound nucleus but with a saturated side chain (5α-cholesta-8,14-dien-3β-ol) is a key intermediate. The conversion of this intermediate to cholesterol has been demonstrated in rat liver homogenates. The choice between the Bloch and Kandutsch-Russell pathways can be tissue-specific, with the Kandutsch-Russell pathway being prominent in tissues like the skin.

Enzymology of Formation and Conversion of this compound

The synthesis and metabolism of this compound are catalyzed by a specific set of enzymes. These enzymes ensure the stepwise modification of the sterol molecule, leading to the eventual formation of cholesterol.

Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51A1 gene, is a crucial enzyme in the synthesis of precursors to this compound. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol. This demethylation is a three-step process that requires NADPH and diatomic oxygen, and it results in the formation of a C14-15 double bond. The product of this reaction is 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, a key meiosis-activating sterol (MAS) known as FF-MAS. This sterol contains the characteristic Δ8,14-diene system found in this compound. The activity of CYP51 is a critical regulatory point in the cholesterol biosynthesis pathway.

Table 1: Key Enzymes in the Metabolism of this compound and its Precursors

EnzymeGeneFunctionSubstrate(s)Product(s)
Lanosterol 14α-demethylaseCYP51A1C14-demethylation and formation of the Δ14 double bondLanosterol4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol (FF-MAS)
Δ14-Sterol ReductaseTM7SF2 (DHCR14), LBRReduces the C14-15 double bond4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol4,4-dimethyl-5α-cholesta-8,24-dienol
Sterol Δ8-Δ7 IsomeraseEBPIsomerization of the Δ8 double bond to the Δ7 positionCholest-8-en-3β-ol derivativesCholest-7-en-3β-ol derivatives

The subsequent step in the metabolism of the Δ8,14-diene sterol formed by CYP51 is the reduction of the C14-15 double bond. This reaction is catalyzed by Δ14-sterol reductase. In mammals, two enzymes have been identified with this activity: lamin B receptor (LBR) and transmembrane 7 superfamily member 2 (TM7SF2), also known as DHCR14. These enzymes utilize NADPH as a cofactor to reduce the Δ14 double bond, converting a substrate like 4,4-dimethyl-cholesta-8,14,24-trienol into 4,4-dimethyl-cholesta-8,24-dienol. This reduction is a critical step that removes the Δ14 double bond from the sterol nucleus, channeling the intermediate further down the cholesterol synthesis pathway.

Following the reduction of the Δ14 double bond, the Δ8 double bond in the B ring of the sterol nucleus is typically isomerized to the Δ7 position. This reaction is catalyzed by a sterol Δ8-Δ7 isomerase (also known as 3-beta-hydroxysteroid-delta(8),delta(7)-isomerase). This isomerization is an essential step for the subsequent removal of the C4-methyl groups and the introduction of the Δ5 double bond characteristic of cholesterol. In rat liver homogenates, the conversion of 5α-cholesta-8,14-dien-3β-ol under anaerobic conditions was shown to produce cholest-8-en-3β-ol and cholest-7-en-3β-ol, demonstrating the activities of both reductase and isomerase enzymes. The sterol 8-isomerase facilitates the migration of the double bond, a thermodynamically favorable step that is crucial for the maturation of the sterol molecule into cholesterol.

Stereochemical and Mechanistic Investigations of Double Bond Transformations

The biosynthesis of this compound and its subsequent conversion into other sterols involve critical enzymatic reactions that rearrange the double bonds within the sterol's tetracyclic ring structure. Key among these are the reduction of the C14-C15 double bond and the isomerization of the C8-C9 double bond to the C7-C8 position.

The isomerization of Δ8-sterols to their corresponding Δ7-isomers is a crucial step in the pathway. In vertebrates, this reaction is catalyzed by the 3β-hydroxysteroid-Δ8,Δ7-isomerase, also known as the Emopamil-Binding Protein (EBP). nih.gov Mechanistic studies propose an acid-base catalytic mechanism for this transformation. jefferson.edu The reaction is thought to be initiated by a proton donor residue, potentially Histidine-76 (His76), which protonates the Δ8-sterol at carbon 9 (C9). nih.govjefferson.edu This protonation creates a transient carbocation intermediate at C8. This highly reactive intermediate is believed to be stabilized through a π-cation interaction with an aromatic residue, such as Tryptophan-196 (Trp196). nih.govjefferson.edu The reaction concludes with the elimination of a proton from C7, a step facilitated by another active site residue acting as a base, to form the Δ7-double bond. jefferson.edu This enzymatic process involves the uptake of a proton from the surrounding solvent. nih.gov In fungi, the equivalent enzyme is known as ERG2p, which, despite catalyzing the same reaction, is structurally unrelated to the vertebrate EBP. nih.gov

Another significant transformation is the reduction of the Δ14(15) double bond, a reaction catalyzed by Δ14-sterol reductase (C14SR), also known as Lamin B Receptor (LBR). nih.gov This enzyme belongs to the family of oxidoreductases and utilizes NADPH as a cofactor to saturate the double bond. nih.govwikipedia.org The mechanism is believed to be triggered by an electrophilic attack on the sterol substrate, resulting in the formation of a C14 carbocation intermediate. The reduction is completed by the transfer of a hydride ion from NADPH. nih.gov

Comparative Biosynthesis across Eukaryotic Kingdoms

Mammalian Sterol Pathways and this compound Metabolism

In mammals, this compound and its close isomers are recognized intermediates in the complex multi-step conversion of lanosterol to cholesterol. youtube.com This process occurs primarily in the endoplasmic reticulum of liver cells and other tissues. Two main, non-linear pathways have been described for this conversion: the Bloch pathway and the Kandutsch-Russell pathway. youtube.comnih.gov this compound and related dienols are key players, particularly in the Kandutsch-Russell pathway.

Following the initial demethylations of lanosterol, a series of reactions involving reductases and isomerases modify the sterol nucleus. The conversion of 4,4'-dimethyl-cholesta-8,14-dien-3β-ol into cholesterol has been demonstrated, highlighting the role of this diene system in the biosynthetic cascade. wikipedia.org The enzymatic reduction of the Δ14 double bond of 5α-cholesta-8,14-dien-3β-ol yields 5α-cholest-8-en-3β-ol (zymosterol). nih.gov This intermediate is then acted upon by the Δ8-Δ7 isomerase (EBP) to form 5α-cholest-7-en-3β-ol (lathosterol), which is a direct precursor to 7-dehydrocholesterol (B119134) and, ultimately, cholesterol. The identification of cholesta-5,8-dien-3-ol (8-dehydrocholesterol) in patients with Smith-Lemli-Opitz syndrome, a genetic disorder of cholesterol synthesis, further confirms its relevance in human sterol metabolism. youtube.com

Table 1: Key Sterol Intermediates in Mammalian Cholesterol Biosynthesis Related to this compound
Compound NameKey Structural FeaturesPosition in Pathway
LanosterolC30; Δ8, Δ24 double bonds; 14α-methylStarting precursor after squalene (B77637) cyclization
4,4'-dimethyl-cholesta-8,14-dien-3β-olC29; Δ8, Δ14 double bondsEarly intermediate after C4-demethylation begins
5α-cholesta-8,14-dien-3β-olC27; Δ8, Δ14 double bondsIntermediate prior to Δ14-reduction
Zymosterol (B116435) (5α-cholest-8-en-3β-ol)C27; Δ8 double bondProduct of Δ14-reduction
Lathosterol (5α-cholest-7-en-3β-ol)C27; Δ7 double bondProduct of Δ8-Δ7 isomerization
7-DehydrocholesterolC27; Δ5, Δ7 double bondsImmediate precursor to cholesterol
CholesterolC27; Δ5 double bondFinal product

Fungal (Yeast) Ergosterol (B1671047) Biosynthesis and Related Intermediates

The predominant sterol in most fungi is ergosterol, a C28 sterol that is structurally distinct from the C27 cholesterol found in mammals. mdpi.com The divergence between the two pathways occurs after the formation of lanosterol. nih.gov The fungal pathway includes additional enzymatic steps, most notably the introduction of a methyl group at C24 by a sterol methyltransferase (ERG6) and the creation of a C22-C23 double bond. mdpi.comoup.com

Despite the focus on C28 sterols, C27 intermediates analogous to those in the cholesterol pathway are present. The conversion of lanosterol to ergosterol proceeds through C27 precursors like zymosterol before the C24-methylation event. oup.com Therefore, intermediates with the cholesta-dien-ol structure are not end-products but are substrates for further modification.

However, not all fungi exclusively produce ergosterol. Some early-diverging fungal lineages, such as those in the phylum Mucoromycota, have experienced losses of key ergosterol synthesis genes and instead possess an ancestral pathway that leads to the synthesis of cholesterol. researchgate.net Similarly, primitive fungi within the division Chytridiomycota are known to have cholesterol as their primary sterol. wikipedia.org In these specific cholesterol-producing fungi, it is inferred that the biosynthetic pathway more closely resembles the mammalian pathway, involving C27 intermediates such as cholesta-8,14-dien-3-ol (B105703) and its isomers.

Plant Sterol Metabolic Networks Involving this compound and its Analogues

Plant sterol (phytosterol) biosynthesis is highly complex, producing a diverse array of sterols, including the common C28 campesterol (B1663852) and C29 sitosterol (B1666911), as well as C27 cholesterol. nih.gov Unlike in animals and fungi, the primary cyclization product of 2,3-oxidosqualene (B107256) in plants is cycloartenol, not lanosterol, although some plants also possess lanosterol synthase. nih.govplos.org

The biosynthesis of both cholesterol and phytosterols (B1254722) proceeds from cycloartenol. nih.gov The pathway leading to cholesterol in plants involves a series of intermediates that are analogues of those found in mammalian cholesterogenesis. After the opening of cycloartenol's cyclopropane (B1198618) ring by a cyclopropyl (B3062369) isomerase (CPI), tetracyclic intermediates are formed. plos.org The presence of genes encoding a probable 3-beta-hydroxysteroid-Δ8,Δ7-isomerase in plants like Arabidopsis thaliana strongly suggests that Δ8-sterols are crucial intermediates that require isomerization to Δ7-sterols, paralleling the process in mammals. science.gov This indicates that sterols with the cholesta-8-en-3-ol and, by extension, the cholesta-8,14-dien-3-ol skeleton are part of the plant metabolic network, serving as precursors to the final Δ5-sterols. nih.gov

Invertebrate Sterol Dynamics and Identified Related Sterols

Most invertebrates, including all arthropods (e.g., insects), are incapable of de novo sterol synthesis and are therefore sterol auxotrophs. nwafu.edu.cnnih.gov They must acquire sterols from their diet to fulfill essential structural roles in membranes and to serve as precursors for vital steroid hormones like ecdysone, the molting hormone. avocadosource.comnih.gov

Phytophagous (plant-eating) insects consume C28 and C29 phytosterols, such as sitosterol and campesterol, and metabolize them into the C27 sterol, cholesterol, which is the predominant sterol in most insect tissues. nwafu.edu.cnavocadosource.com This metabolic conversion involves a complex dealkylation pathway that removes the extra alkyl group from the C24 position of the side chain. The established pathway for converting sitosterol to cholesterol involves several key intermediates. avocadosource.comresearchgate.net

Table 2: Key Intermediates in the Conversion of Sitosterol to Cholesterol in Insects
Compound NameKey Structural FeaturesRole in Pathway
SitosterolC29; Δ5 double bond; C24-ethyl groupDietary precursor
Fucosterol (B1670223)C29; Δ5, Δ24(28) double bondsProduct of sitosterol dehydrogenation
Fucosterol-24(28)-epoxideC29; Δ5 double bond; C24-epoxideProduct of fucosterol epoxidation
Desmosterol (Cholesta-5,24-dien-3β-ol)C27; Δ5, Δ24 double bondsProduct of epoxide cleavage (dealkylation)
CholesterolC27; Δ5 double bondFinal product after Δ24-reduction

The dealkylation process primarily modifies the sterol side chain. While this compound is not typically identified as a major intermediate in this specific conversion, the process demonstrates the extensive enzymatic machinery insects possess to modify the sterol structure. The end product of dealkylation is desmosterol (cholesta-5,24-dien-3β-ol), a C27 di-unsaturated sterol, which is then reduced to cholesterol. researchgate.net The presence and manipulation of various sterol isomers are central to invertebrate sterol dynamics.

Occurrence and Endogenous Levels of Cholesta 5,8 14 Dien 3 Ol in Biological Systems

Detection and Quantification in Vertebrate Tissues and Biofluids

In vertebrates, Cholesta-5,8(14)-dien-3-ol is primarily recognized for its accumulation in individuals with Smith-Lemli-Opitz syndrome (SLOS). nih.govnih.govmdpi.com SLOS is an autosomal recessive disorder caused by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), which is responsible for the final step in cholesterol synthesis. mdpi.com This enzymatic block leads to a significant build-up of the cholesterol precursor 7-dehydrocholesterol (7-DHC) and its isomer, this compound (8-DHC), in various tissues and body fluids. mdpi.com

The compound has been identified and quantified in several biofluids from SLOS patients, including plasma, feces, amniotic fluid, and cerebrospinal fluid. nih.govebi.ac.uk In plasma from SLOS patients, the concentration of 8-DHC is markedly elevated compared to healthy individuals. mdpi.com While it can sometimes be only marginally elevated, it is considered a key diagnostic biochemical hallmark of the syndrome. ebi.ac.uk Studies have shown that the levels of 8-DHC esters, particularly 8-DHC linoleate (B1235992), correlate with the clinical severity of SLOS, making it a potentially valuable surrogate marker for prognosis and in clinical trials. nih.gov Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the quantification of 8-DHC in serum and dried blood spots for screening and therapy monitoring. nih.govmdpi.com

Research in animal models has also provided insights into the occurrence of this sterol. For instance, treatment of pregnant rats with AY-9944, a drug that inhibits DHCR7, leads to the accumulation of cholesterol precursors, including the identification of this compound, in the liver of newborn animals. Furthermore, studies using rat liver homogenates have been instrumental in understanding the role of this compound as an intermediate in the broader pathway of cholesterol biosynthesis.

Biological SystemSample TypeConditionFindingReference
HumanPlasma / SerumSmith-Lemli-Opitz Syndrome (SLOS)Markedly elevated levels of 8-DHC. The ratio of 7-DHC + 8-DHC to cholesterol can range from 0.2 to 0.4. mdpi.com
HumanPlasmaSmith-Lemli-Opitz Syndrome (SLOS)8-DHC linoleate levels correlate with disease severity score. nih.gov
HumanDried Blood SpotSmith-Lemli-Opitz Syndrome (SLOS)Used for screening; a cut-off value for the DHC/cholesterol ratio is established to distinguish newborns with SLOS. nih.gov
HumanAmniotic FluidSmith-Lemli-Opitz Syndrome (SLOS)Accumulation of 8-DHC is diagnostic for prenatal screening.
HumanCerebrospinal Fluid (CSF)Smith-Lemli-Opitz Syndrome (SLOS)Highly increased concentrations of 8-DHC compared to controls. ebi.ac.uk
HumanFeces (Neutral Sterol Fraction)Smith-Lemli-Opitz Syndrome (SLOS)Isolated and identified as a major component alongside 7-DHC. nih.gov
Rat (Newborn)LiverTreated with AY-9944 (DHCR7 inhibitor)Accumulation and identification of cholesta-5,8-dien-3β-ol.

Presence and Accumulation in Microorganisms (e.g., Fungi)

The natural occurrence of this compound in microorganisms is not well-documented in the reviewed scientific literature. While fungi and other microorganisms are known to produce a wide array of sterols, the specific cholestane-type sterol, this compound, has not been commonly reported as a natural product from these organisms. Studies on fungal metabolites have identified structurally related compounds, such as ergosta-5,8-dien-3-ol in the mushroom Termitomyces heimii, but this belongs to the ergosterol (B1671047) class, which is distinct from the cholestanol (B8816890) class of the target compound.

Identification in Plant Metabolomes

Similar to microorganisms, the identification of this compound within plant metabolomes is not widely reported. Plants synthesize a diverse range of phytosterols (B1254722), with sitosterol (B1666911), campesterol (B1663852), and stigmasterol (B192456) being the most common. The specific C27 diene, this compound, does not appear to be a commonly identified component of the plant sterolome based on available scientific reports.

Profiling in Invertebrate Organisms

There is a lack of significant scientific literature documenting the presence of this compound in invertebrate organisms. The sterol profiles of invertebrates, particularly marine invertebrates, are known for their complexity and structural diversity, often containing unique sterols not found in vertebrates or plants. However, based on the reviewed data, this compound has not been identified as a notable endogenous sterol in this phylum.

Advanced Methodologies for Investigating Cholesta 5,8 14 Dien 3 Ol Metabolism

In Vitro Biochemical Systems

In vitro systems provide a controlled environment to study specific enzymatic reactions and metabolic steps without the complexities of a whole organism. These approaches are fundamental for identifying enzymes, reaction products, and co-factor requirements.

The liver is the primary site of cholesterol synthesis, making its subcellular components ideal for studying sterol metabolism. Subcellular fractionation, achieved through differential centrifugation of a liver homogenate, allows for the isolation of specific organelles, most notably the microsomes. The microsomal fraction, derived from the endoplasmic reticulum, is rich in the enzymes responsible for the later stages of cholesterol biosynthesis.

Researchers utilize these preparations by incubating them with a substrate of interest, such as a radiolabeled cholesta-dien-ol isomer, and analyzing the resulting products. Studies on rat liver homogenates and microsomal fractions have been instrumental in mapping the conversion of various precursors to cholesterol. For instance, incubations of 5α-cholesta-7,14-dien-3β-ol and 14α-methyl-5α-cholest-7-en-3β-ol with rat liver preparations have demonstrated their efficient conversion to cholesterol.

These assays can be manipulated to elucidate specific steps. Under aerobic conditions, the complete conversion to cholesterol is observed. Conversely, under anaerobic conditions, the pathway is often halted, leading to the accumulation of specific intermediates. For example, the incubation of 5α-cholesta-7,14-dien-3β-ol with washed rat liver microsomes under anaerobic conditions resulted in its efficient conversion to 5α-cholesta-8,14-dien-3β-ol, demonstrating the presence of a specific isomerase enzyme. frontiersin.org This technique allows for the precise characterization of individual enzymatic activities within the broader metabolic cascade.

Table 1: Metabolites Identified in Rat Liver Homogenate/Microsomal Assays with Sterol Precursors

Precursor Substrate Incubation Condition Major Products Identified
5α-cholesta-8,14-dien-3β-ol Aerobic Cholesterol, Cholest-7-en-3β-ol
5α-cholesta-8,14-dien-3β-ol Anaerobic Cholest-8-en-3β-ol, Cholest-8(14)-en-3β-ol
5α-cholesta-7,14-dien-3β-ol Anaerobic 5α-cholesta-8,14-dien-3β-ol
14α-methyl-5α-cholest-7-en-3β-ol Aerobic Cholesterol, 5α-cholesta-7,14-dien-3β-ol, 5α-cholesta-8,14-dien-3β-ol

Cell-based models offer a bridge between subcellular systems and whole organisms, allowing for the study of metabolic pathways within a living cellular context. Chinese Hamster Ovary (CHO) cells and the yeast Saccharomyces cerevisiae are two powerful models for this purpose.

CHO cells are widely used in biomanufacturing and have been extensively characterized metabolically. dovepress.com Metabolic Flux Analysis (MFA) in CHO cells, often using 13C-labeled substrates, provides a quantitative understanding of the flow of metabolites through various pathways, including sterol synthesis. dovepress.comunl.edu By altering culture conditions or genetically modifying the cells, researchers can observe the impact on specific metabolic fluxes and identify rate-limiting steps or regulatory nodes in the biosynthesis of sterols.

Yeast is a premier model organism for studying sterol metabolism due to its genetic tractability and the high degree of conservation in its metabolic pathways with higher eukaryotes. asm.org The ergosterol (B1671047) synthesis pathway in yeast shares many intermediates with the cholesterol pathway. nih.gov This allows for the use of yeast as a chassis for producing various sterols and for dissecting the function of specific enzymes. By creating specific gene knockouts or overexpressing certain enzymes, scientists can cause the accumulation of intermediates like cholesta-dienols and study their subsequent metabolism. nih.gov

In Vivo Experimental Paradigms

In vivo studies are essential for understanding how the metabolism of Cholesta-5,8(14)-dien-3-ol is integrated and regulated within a complete biological system, accounting for tissue-specific processing, transport, and excretion.

Isotopic tracing is a cornerstone of metabolic research that allows for the mapping of a molecule's journey through an organism. In this paradigm, a precursor molecule is synthesized with a radioactive (e.g., Tritium, ³H) or stable (e.g., Deuterium (B1214612), ²H; Carbon-13, ¹³C) isotope label. This labeled compound is then administered to an animal model, such as a rat or baboon.

Following administration, biological samples (blood, tissues, excreta) are collected over time. The lipids are extracted, and the labeled metabolites are separated and identified using techniques like chromatography and mass spectrometry. This approach has been used to confirm that precursors like 4,4'-dimethyl-cholesta-8,14-dien-3β-ol are converted into cholesterol in vivo. nih.gov Studies in baboons using tritium-labeled 5α-cholest-8(14)-en-3β-ol-15-one, a related sterol, have tracked its absorption, distribution in plasma, and metabolic conversion, providing critical data on the pharmacokinetics and fate of the compound in a nonhuman primate model. cambridge.org

Genetic manipulation in model organisms provides unparalleled insight into the function of specific genes and enzymes within a metabolic pathway. By disrupting or altering a gene, researchers can observe the resulting biochemical and phenotypic consequences.

As mentioned, yeast (S. cerevisiae) is a powerful tool for such studies. Its entire genome is known, and a vast library of deletion mutants is available, making it straightforward to investigate the effects of removing a specific enzyme from the sterol synthesis pathway. asm.orgnih.gov For example, disrupting the ERG5 gene, which codes for a C-22 desaturase, leads to the accumulation of its substrate, ergosta-5,7-dienol, allowing for the study of subsequent enzymatic steps or the introduction of heterologous enzymes. nih.gov

The plant Arabidopsis thaliana serves as another excellent model for studying sterol biosynthesis. The sequencing of its genome has identified key genes, such as those encoding sterol-C24 methyltransferases (SMT). nih.gov Creating mutants, such as the smt1 mutant, results in an altered sterol profile, characterized by poor growth and developmental defects. nih.gov These models are crucial for identifying the specific roles of enzymes that may be involved in the synthesis or modification of cholesta-dienol intermediates in plants.

Table 2: Examples of Genetic Manipulation in Model Organisms for Sterol Metabolism Research

Organism Gene Manipulated Method Observed Metabolic/Phenotypic Effect
Saccharomyces cerevisiae ERG5 (C-22 Desaturase) Gene Disruption Accumulation of ergosta-5,7-dienol
Arabidopsis thaliana SMT1 (Sterol Methyltransferase 1) Transposon Mutagenesis Altered sterol content, poor growth, loss of proper embryo morphogenesis

The biosynthesis of sterols is not a closed system; it is influenced by external factors such as diet and environmental conditions. Studying these modulations provides insight into the homeostatic regulation of sterol metabolism.

High-Resolution Analytical Techniques for Sterolomics

The study of sterols, collectively known as sterolomics, requires sophisticated analytical methodologies to separate, identify, and quantify individual sterol species within complex biological mixtures. High-resolution techniques are crucial for elucidating the metabolic pathways of sterols like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols due to its high sensitivity and specificity. For sterols such as this compound, which are not inherently volatile, a derivatization step is typically required prior to analysis. The most common method is the conversion of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, which increases the volatility of the compound.

Qualitative Analysis: The mass spectrum of the TMS ether of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint for its identification. The molecular ion peak (M+) and characteristic fragment ions allow for unambiguous identification, even in complex biological matrices. For instance, the structure of cholesta-5,8-dien-3β-ol was successfully identified in the liver of newborn rats treated with the sterol biosynthesis inhibitor AY-9944 through mass spectrometric analysis. pnas.org

Quantitative Analysis: GC-MS is also a powerful tool for the quantification of specific sterols. By using a stable isotope-labeled internal standard, precise and accurate measurements of this compound concentrations in tissues and fluids can be achieved. This approach is essential for studying the effects of pharmacological agents or genetic modifications on the sterol's metabolism.

ParameterDescriptionRelevance to this compound Analysis
DerivatizationChemical modification to increase volatility, typically to a TMS ether.Essential for the analysis of non-volatile sterols by GC-MS.
Stationary PhaseThe coating of the capillary column, often a non-polar phase like DB-5ms.Crucial for the separation of different sterol isomers.
Ionization ModeTypically Electron Ionization (EI) for generating reproducible mass spectra.Provides characteristic fragmentation patterns for structural identification.
Mass AnalyzerSeparates ions based on their mass-to-charge ratio (e.g., quadrupole).Allows for the selective detection and quantification of the target analyte.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment of Sterols

High-performance liquid chromatography (HPLC) is an indispensable tool for the isolation and purification of sterols from complex mixtures, as well as for assessing their purity. Various HPLC modes can be employed, with reversed-phase and silver-ion chromatography being particularly useful for sterol analysis.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This technique separates sterols based on their hydrophobicity. It is a valuable method for assessing the purity of synthesized this compound standards and for isolating it from other less or more polar sterols.

Silver-Ion HPLC (Ag+-HPLC): Silver-ion HPLC is a powerful technique for the separation of sterols that differ in the number and location of double bonds. nih.govnih.gov The stationary phase is impregnated with silver ions, which interact with the π-electrons of the double bonds in the sterol molecules. This differential interaction allows for the separation of closely related isomers that would co-elute in other chromatographic systems. This method has been successfully applied to the separation of C27 sterols, including the enzymatic formation of cholesta-5,8-dien-3β-ol. nih.gov The high radiochemical purity of tritium-labeled cholesta-5,8-dien-3β-ol has been demonstrated using this technique. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Sterol Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including sterol intermediates like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the complete chemical structure and stereochemistry of these compounds.

1H and 13C NMR: 1H NMR provides information about the number and chemical environment of protons in the molecule, while 13C NMR provides similar information for the carbon atoms. The chemical shifts, coupling constants, and signal intensities in these spectra are used to piece together the molecular structure. The structure of cholesta-5,8-dien-3β-ol that accumulated in the liver of rats treated with AY-9944 was definitively confirmed using both 1H and 13C NMR analysis. pnas.orgnih.gov

Applications of Radiometric Detection in Metabolic Conversion Studies

Radiometric detection methods are highly sensitive and are invaluable for studying the metabolic fate of sterols and the activity of enzymes involved in their biosynthesis. These studies typically involve the use of radiolabeled substrates.

The synthesis of tritium-labeled ([3α-³H]) cholesta-5,8-dien-3β-ol has been reported, providing a crucial tool for metabolic studies. nih.gov By incubating this radiolabeled compound with cell cultures or tissue homogenates, researchers can trace its conversion to other sterols, thereby identifying the enzymes and metabolic pathways involved. For example, studies have investigated the enzymatic conversion of radiolabeled 5α-cholesta-8,14-dien-3β-ol to cholesterol in rat liver homogenates. nih.govresearchgate.net The products of these reactions can be separated by techniques like HPLC or TLC, and the radioactivity in each fraction is quantified using a scintillation counter or a radiochromatogram scanner. This approach allows for the determination of enzyme kinetics and the effects of inhibitors on specific metabolic steps.

Chemical Synthesis and Derivatization for Research Probes and Standards

The chemical synthesis of this compound and its derivatives is essential for advancing research in its metabolism and biological function. Synthetically prepared compounds serve as analytical standards for quantification, as probes to study their interaction with proteins, and as substrates for enzymatic assays.

The synthesis of tritium-labeled cholesta-5,8-dien-3β-ol highlights the importance of chemical synthesis in creating tools for metabolic research. nih.gov Furthermore, the synthesis of related sterols, such as 5β-cholest-8-ene-3β,15α-diol from 5β-cholesta-8,14-dien-3β-ol, demonstrates how chemical modifications can be used to prepare potential metabolites and analogs for biological testing. nih.gov The ability to synthesize these compounds allows for the production of sufficient quantities for detailed spectroscopic analysis and for use as reference standards in analytical methods like GC-MS and HPLC.

Utilization of Pharmacological Inhibitors of Sterol Biosynthesis as Research Tools

Pharmacological inhibitors that target specific enzymes in the sterol biosynthesis pathway are powerful tools for investigating the metabolism of sterols like this compound. biorxiv.org By blocking a particular enzymatic step, these inhibitors can lead to the accumulation of the substrate of that enzyme, allowing for its identification and characterization.

AY-9944: This compound is a well-known inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), which catalyzes the final step in cholesterol biosynthesis. Treatment of pregnant rats with AY-9944 has been shown to cause the accumulation of a novel sterol, identified as cholesta-5,8-dien-3β-ol, in the liver of newborn animals. pnas.orgnih.gov This finding suggests that under conditions of DHCR7 inhibition, an alternative metabolic pathway may become active, leading to the formation of this diene.

Triparanol (B1683665): Triparanol is another inhibitor of the later stages of cholesterol biosynthesis. Its use in biological systems can lead to the accumulation of various sterol intermediates. Studies on the alga Chlorella sorokiniana treated with triparanol led to the identification of a number of sterols, which helped in postulating a biosynthetic pathway in that organism. researchgate.net While the direct accumulation of this compound by triparanol is not explicitly documented in the provided context, its use as a tool to perturb sterol metabolism is a well-established principle.

By using a panel of inhibitors with different specificities, researchers can dissect the complex network of reactions in sterol metabolism and pinpoint the specific roles of different enzymes and intermediates.

InhibitorPrimary TargetObserved Effect on Sterol Profile
AY-99447-Dehydrocholesterol reductase (DHCR7)Accumulation of cholesta-5,8-dien-3β-ol in rat liver. pnas.orgnih.gov
TriparanolLater stages of cholesterol biosynthesisAccumulation of various sterol intermediates, aiding in pathway elucidation. researchgate.net

Biological and Functional Significance of Cholesta 5,8 14 Dien 3 Ol in Cellular Processes

Role in Overall Sterol Homeostasis and Regulatory Feedback Mechanisms

Cellular cholesterol homeostasis is a tightly regulated process involving a balance of endogenous synthesis, uptake, and efflux to maintain optimal membrane composition and function. nih.govlibretexts.orgfrontiersin.org The synthesis of cholesterol from lanosterol (B1674476) is a multi-step process involving a cascade of enzymes. libretexts.org A key regulatory point is the final step, where 7-dehydrocholesterol (B119134) reductase (DHCR7) converts 7-DHC to cholesterol. nih.govuniprot.org

Cholesta-5,8(14)-dien-3-ol is an isomer of 7-DHC. nih.govcambridge.org Research suggests that this compound is not a direct precursor to cholesterol but rather arises from the isomerization of 7-DHC. nih.govcambridge.orgnih.gov When the activity of DHCR7 is compromised, 7-DHC accumulates and can subsequently isomerize to form this compound. nih.govcambridge.org This accumulation disrupts the normal feedback mechanisms that control cholesterol synthesis. For instance, cholesterol and its metabolites, such as certain oxysterols, typically suppress the activity of key enzymes like HMG-CoA reductase, the rate-limiting enzyme in the cholesterol pathway. nih.govlibretexts.org The build-up of precursors like 7-DHC and this compound signifies a failure in this homeostatic regulation, leading to a state of cholesterol deficiency and precursor excess. nih.gov Some antipsychotic medications have been shown to inhibit various enzymes in the cholesterol synthesis pathway, including Δ7-reductase and Δ14-reductase, leading to the accumulation of several sterol intermediates, including cholesta-8,14-dien-3β-ol. nih.gov

Accumulation as a Biochemical Marker in Inherited Metabolic Disorders (e.g., Smith-Lemli-Opitz Syndrome)

The most prominent role of this compound is as a biochemical marker for Smith-Lemli-Opitz syndrome (SLOS). nih.govhmdb.ca SLOS is an autosomal recessive disorder caused by mutations in the DHCR7 gene, leading to a deficiency of the DHCR7 enzyme. nih.govern-ithaca.eu This enzymatic block prevents the conversion of 7-DHC to cholesterol. nih.gov

A major biochemical consequence for individuals with SLOS is a significant decrease in plasma and tissue levels of cholesterol, coupled with a massive accumulation of 7-DHC. nih.govresearchgate.net Alongside 7-DHC, its isomer this compound (8-DHC) is also found in large excess in the plasma, tissues, and fecal neutral sterol fraction of SLOS patients. nih.govcambridge.orgnih.gov The detection of elevated levels of both 7-DHC and 8-DHC is a key diagnostic feature of SLOS. nih.govhmdb.ca While 7-DHC is the primary diagnostic marker, the presence of this compound further confirms the metabolic disruption characteristic of the syndrome. cambridge.orgnih.gov

Table 1: Sterols in Smith-Lemli-Opitz Syndrome (SLOS)

Sterol Role in Pathway Status in SLOS Reference
Cholesterol End Product Markedly Decreased nih.gov
7-Dehydrocholesterol (7-DHC) Direct Precursor to Cholesterol Markedly Increased nih.govresearchgate.net
This compound (8-DHC) Isomer of 7-DHC Markedly Increased nih.govcambridge.org
Desmosterol (B1670304) Cholesterol Precursor (Brain) Potentially Decreased nih.gov
7,8-Dehydrodesmosterol Precursor to Desmosterol Likely Increased nih.govcambridge.org

Intermediary Function in Related Steroidogenic Pathways and Metabolite Formation

While this compound is not on the direct path to cholesterol, its accumulation due to metabolic blocks like SLOS allows it to become a substrate for other enzymatic pathways, leading to the formation of atypical metabolites. nih.govern-ithaca.eu Cholesterol is the essential precursor for the synthesis of steroid hormones and bile acids. In SLOS, the deficiency of cholesterol can impair these pathways, while the excess of 7-DHC and this compound can lead to the production of abnormal, dehydrocholesterol-derived steroids and bile acids. nih.govern-ithaca.eu

Research has identified the formation of atypical bile acid precursors from both 7-DHC and its isomer. For example, the mitochondrial enzyme cytochrome P450 27A1 (CYP27A1), which normally hydroxylates cholesterol to begin the "acidic" pathway of bile acid synthesis, can also act on these accumulated precursors. ern-ithaca.eu This results in the formation of metabolites such as 26-hydroxy-8-dehydrocholesterol (from this compound) in rat models of SLOS and in the plasma of patients. ern-ithaca.eu These atypical metabolites may exert their own biological effects, contributing to the complex pathophysiology of the disorder. ern-ithaca.eu

Emerging Concepts on its Biological Impact Beyond Direct Sterol Conversion

The biological impact of this compound and its isomer extends beyond their roles as simple precursors or markers. There is growing evidence that these accumulated sterols have direct cellular effects, particularly related to oxidative stress and immune modulation. nih.govacs.org

Studies have shown that conjugated dienyl sterols, including 7-DHC and this compound, are significantly more susceptible to free radical oxidation than cholesterol. nih.govacs.org The high reactivity of these compounds can contribute to increased oxidative stress within cells and tissues where they accumulate. nih.gov This oxidative stress and the resulting oxysterols (oxidized derivatives of sterols) are thought to play a role in the pathophysiology of SLOS, including features like photosensitivity. nih.gov For instance, the oxidation of 7-DHC can lead to products like cholesta-5,7,9(11)-trien-3β-ol, which has been identified in the plasma of SLOS patients. nih.govnih.gov Comparing the oxidation products of 7-DHC and this compound has helped to elucidate the specific mechanisms of radical damage. acs.org

Furthermore, cholesterol precursors and metabolites are emerging as important modulators of the immune system. nih.govembopress.orgfrontiersin.org While research is ongoing, it is known that various sterol intermediates can influence inflammatory responses and the function of immune cells like T cells and macrophages. nih.govembopress.org The accumulation of distal cholesterol precursors has been shown to polarize T-cells toward a Th17 lineage in certain cancers, creating an immunosuppressive environment. embopress.org This suggests that the abnormal sterol profile created by the accumulation of compounds like this compound could have significant, yet to be fully understood, consequences for immune function and cellular signaling. nih.govontosight.ai

Future Perspectives and Unanswered Questions in Cholesta 5,8 14 Dien 3 Ol Research

High-Throughput Screening for Novel Modulators of Cholesta-5,8(14)-dien-3-ol Metabolism

High-throughput screening (HTS) of small molecule libraries offers a powerful approach to identify novel modulators of specific enzymatic steps in cholesterol metabolism. This strategy has been successfully used to find molecules that can influence oligodendrocyte formation by targeting enzymes like CYP51, TM7SF2, or EBP. researchgate.net A similar approach could be designed to specifically target the enzymes responsible for the synthesis and conversion of this compound.

The development of robust and specific assays is a prerequisite for successful HTS campaigns. These assays could be cell-based, monitoring the accumulation or depletion of this compound, or in vitro, directly measuring the activity of the responsible enzymes. Identifying compounds that selectively modulate the metabolism of this specific sterol could provide valuable tools for studying its physiological roles and could also represent starting points for the development of new therapeutic agents for diseases associated with dysregulated sterol metabolism.

Advanced Structural Biology Studies of Enzymes Involved in its Transformations

Understanding the three-dimensional structure of the enzymes that metabolize this compound is fundamental to elucidating their catalytic mechanisms and for the rational design of specific inhibitors. nih.gov Recent years have seen significant progress in the structural determination of key enzymes in the cholesterol biosynthesis pathway, such as squalene (B77637) epoxidase (SQLE), NAD(P)-dependent steroid dehydrogenase-like (NSDHL), and emopamil (B1663351) binding protein (EBP). nih.gov These studies have provided critical insights into how these enzymes bind their substrates and facilitate chemical reactions. nih.gov

Future research will focus on obtaining high-resolution structures of the enzymes that act on this compound, such as the 14-sterol Δ14-reductase. Crystallographic and cryo-electron microscopy studies of these enzymes, ideally in complex with their substrates, products, or inhibitors, will reveal the molecular details of their active sites. This structural information will be invaluable for understanding substrate specificity and for designing potent and selective modulators. Furthermore, structural analysis of protein-protein interaction interfaces within metabolic complexes will provide a deeper understanding of how these enzymatic pathways are organized and regulated. pnas.org

Systems Biology Approaches to Comprehensively Map Sterol Metabolic Networks

The metabolism of sterols is a highly interconnected and regulated network. mdpi.com A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, is essential for a comprehensive understanding of these complex pathways. cambridge.orgplos.org By combining experimental data with computational modeling, researchers can create detailed maps of sterol metabolic networks and predict how they will respond to various perturbations. cambridge.org

This integrated approach can help to identify key regulatory nodes and pathway signatures that are altered in disease states. plos.orgnih.gov For example, studies have used systems biology to investigate the influence of diet on sterol metabolism and to identify changes in gene expression and protein levels in response to different dietary fats. plos.orgnih.gov Future systems biology studies focused on this compound will aim to integrate multi-omics data to build predictive models of its metabolism and its connections to other metabolic pathways. cambridge.org This will provide a more holistic view of its role in cellular physiology and pathology.

Development of New Research Tools and Fluorescent Probes for Live Cell Imaging of Sterol Dynamics

Visualizing the dynamic localization and transport of specific sterols within living cells is a major technical challenge. nih.gov The development of new research tools, particularly fluorescent probes, is crucial for advancing our understanding of sterol dynamics. springernature.comresearchgate.net Existing fluorescent cholesterol analogs, such as those based on BODIPY or NBD, have limitations as the bulky fluorophore can alter the biophysical properties of the sterol. acs.org

Future efforts will focus on creating minimally disruptive fluorescent probes that more closely mimic the properties of endogenous sterols like this compound. springernature.com This could involve the development of intrinsically fluorescent sterol analogs with improved photophysical properties or the use of bioorthogonal chemistry to attach small, bright fluorophores to sterol precursors. nih.govacs.org Advanced imaging techniques, such as super-resolution microscopy and single-particle tracking, combined with these novel probes, will enable researchers to track the movement of individual sterol molecules in real-time and to visualize their distribution within different cellular membranes and organelles with unprecedented detail. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can Cholesta-5,8(14)-dien-3-ol be chemically characterized using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying the double-bond positions (e.g., Δ5,8(14)) and stereochemistry (3β-OH). Mass spectrometry (MS) confirms the molecular formula (C27H44O, MW 384.63) and fragmentation patterns. Infrared (IR) spectroscopy helps verify hydroxyl and alkene functional groups. For purity assessment (>95%), High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, as noted in analytical certificates .

Q. What are the optimal storage conditions for this compound to prevent degradation?

  • Methodological Answer : Long-term stability requires storage at -80°C under inert gas (e.g., argon) to minimize oxidation. Short-term use should prioritize airtight vials with desiccants to prevent hygroscopic degradation. Stability studies indicate a shelf life of 1 year under these conditions .

Q. What synthetic routes are available for this compound, and how is purity ensured?

  • Methodological Answer : Biosynthetic pathways via sterol precursors (e.g., lanosterol) or semi-synthetic modifications of cholesterol analogs are common. Purification involves silica gel chromatography, followed by recrystallization in non-polar solvents. Purity (>95%) is validated via HPLC and comparison with reference standards (e.g., CAS 177962-82-2) .

Advanced Research Questions

Q. How does the hydrogen atom transfer (HAT) reactivity of this compound compare to other cholestadienols in free radical oxidation studies?

  • Methodological Answer : Kinetic studies using competitive oxidation assays reveal that this compound exhibits a HAT rate constant of 911 M⁻¹s⁻¹, lower than cholesta-6,8(9)-dienol (1370 M⁻¹s⁻¹) but higher than 6,8(14)-dienol (412 M⁻¹s⁻¹). Reactivity trends correlate with conjugated double-bond systems and steric hindrance near the hydroxyl group .

Q. What role does this compound play in sterol biosynthesis pathways, and how can its metabolic intermediates be tracked?

  • Methodological Answer : This compound is a potential intermediate in cholesterol biosynthesis or degradation. Isotopic labeling (e.g., ¹³C or ²H) combined with LC-MS/MS allows tracing metabolic flux. Enzyme inhibition assays (e.g., using sterol methyltransferase inhibitors) can identify biosynthetic choke points, as demonstrated in Acanthamoeba castellanii studies .

Q. What experimental challenges arise in distinguishing this compound from structural analogs like cholesta-5,7-dien-3-ol?

  • Methodological Answer : Co-elution in HPLC and overlapping NMR signals require advanced techniques:

  • Chromatography : Use chiral columns or derivatization (e.g., acetylation) to improve separation.
  • Spectroscopy : 2D-COSY NMR resolves overlapping alkene proton signals.
  • Computational Modeling : Density Functional Theory (DFT) predicts vibrational frequencies (IR) and chemical shifts (NMR) for comparison .

Q. How can computational modeling predict the oxidative stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or GROMACS) model oxidation pathways. Parameters include bond dissociation energies (BDEs) of the 3β-OH group and electron density maps of the Δ8(14) double bond. Experimental validation via Arrhenius plots (thermal stability) and radical scavenger assays is critical .

Data Contradictions and Resolution

Q. Discrepancies in reported CAS numbers for this compound: How to resolve ambiguities?

  • Methodological Answer : Cross-reference authoritative databases (e.g., NIST Chemistry WebBook, CAS Registry) to confirm CAS 177962-82-2. Discrepancies (e.g., CAS 566-99-4 for a positional isomer) arise from misannotations in vendor catalogs. Always verify via spectral data and IUPAC nomenclature .

Experimental Design Considerations

Q. What controls are essential when studying the biological activity of this compound in cell cultures?

  • Methodological Answer : Include:

  • Negative Controls : Sterol-depleted media to assess baseline effects.
  • Positive Controls : Known sterol biosynthesis inhibitors (e.g., ketoconazole).
  • Solvent Controls : Account for carrier solvents (e.g., ethanol, DMSO) in dose-response assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.